N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a synthetic acetamide derivative featuring a benzothiazole core substituted with methyl groups at positions 4 and 6, a phenylacetamide backbone, and a dimethylaminoethyl side chain. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies. The dimethylaminoethyl group introduces basicity, which may influence pharmacokinetics, including membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS.ClH/c1-15-12-16(2)20-18(13-15)26-21(22-20)24(11-10-23(3)4)19(25)14-17-8-6-5-7-9-17;/h5-9,12-13H,10-11,14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKPTNDTEBOUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCN(C)C)C(=O)CC3=CC=CC=C3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
The compound's molecular structure includes a thiazole ring and multiple functional groups, which contribute to its biological properties. Its molecular formula is with a molar mass of approximately 435.0 g/mol .
Research indicates that this compound exhibits significant anticancer properties, particularly against various human cancer cell lines. The presence of the thiazole ring is crucial for its cytotoxic effects. Studies have shown that modifications to this ring can significantly alter the compound's biological potency. The proposed mechanism of action involves interactions with specific cellular targets, including proteins involved in apoptosis and cell cycle regulation .
Anticancer Activity
Several studies have evaluated the anticancer activity of this compound:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibited cytotoxicity against various cancer cell lines, including A549 (lung cancer) and NCI-H358 (non-small cell lung cancer). The IC50 values ranged from 6.68 µM to 19.94 µM depending on the assay format (2D vs. 3D) .
| Cell Line | IC50 (µM) | Assay Format |
|---|---|---|
| A549 | 8.78 ± 3.62 | 2D |
| NCI-H358 | 6.68 ± 15 | 2D |
| A549 | 19.94 ± 2.19 | 3D |
| NCI-H358 | 11.27 ± 0.49 | 3D |
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been investigated for its antimicrobial activity:
- Antifungal Studies : Preliminary studies suggest that it may inhibit the growth of certain fungal strains, although detailed MIC and MFC values are still under investigation .
Case Studies
- Cytotoxicity in Human Cancer Cell Lines : A study demonstrated that the compound significantly inhibited cell proliferation in A549 and NCI-H358 cells, suggesting its potential as an anticancer agent .
- Molecular Docking Studies : Molecular docking analyses indicated that the compound binds preferentially to specific targets within cancer cells, potentially inhibiting their function and leading to apoptosis.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds similar to N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, studies have shown that benzothiazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division .
A comprehensive analysis of related compounds reveals that those containing the benzo[d]thiazole scaffold tend to exhibit higher potency against various cancer cell lines. For example, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against multiple cancer types .
1.2 Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, it may target the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis .
Antimicrobial Activity
Recent studies have highlighted the potential of benzothiazole derivatives as antimicrobial agents. The unique combination of functional groups in this compound enhances its ability to combat bacterial infections. Research has shown that similar compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Biochemical Research Applications
3.1 Chemical Reactivity
The compound's chemical reactivity can be exploited for synthesizing new derivatives with enhanced biological activity. Various reactions typical of amides and thiazole derivatives can be employed to modify its structure, potentially leading to novel compounds with improved therapeutic profiles.
3.2 Interaction Studies
Interaction studies involving this compound focus on understanding its binding affinity to specific biological targets. Such studies are essential for elucidating the compound's mechanism of action and optimizing its pharmacological properties.
Comparison with Similar Compounds
Key Observations:
In contrast, metazachlor () uses a pyrazole-methyl group for herbicidal activity, emphasizing the role of nitrogen-rich substituents in agrochemicals.
Substituent Effects on Bioactivity: The dimethylaminoethyl side chain in the target compound introduces a protonatable amine, facilitating interactions with acidic residues in biological targets (e.g., kinases). This contrasts with the chloro and sulfonyl groups in and , which prioritize electrophilic reactivity or hydrogen-bond acceptor properties.
Synthetic Methodology :
- All compounds employ carbodiimide-mediated coupling (e.g., EDC/HOBt in ). However, the target compound’s benzothiazole synthesis likely requires additional steps for methyl group installation, increasing complexity compared to simpler thiazole derivatives .
Pharmacokinetic and Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound improves solubility over neutral analogs like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), which lacks ionizable groups.
- Metabolic Stability: The dimethylaminoethyl group may undergo N-demethylation, a common metabolic pathway absent in sulfonyl- or chloro-substituted analogs ().
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how do reaction parameters influence yield?
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC)) in dichloromethane under reflux with triethylamine as a base, followed by crystallization from methanol/acetone mixtures . Alternative routes involve refluxing toluene:water (8:2) with sodium azide for 5–7 hours, followed by extraction and purification via column chromatography .
- Key Parameters :
- Catalyst : EDC improves coupling efficiency compared to traditional methods .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature : Prolonged reflux (>6 hours) increases conversion rates but may degrade heat-sensitive intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Spectroscopy :
- 1H-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.03–8.69 ppm) .
- IR : Confirms amide C=O stretches (~1650 cm⁻¹) and NH/OH bonds (3100–3450 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like unreacted intermediates?
- Strategies :
- Stoichiometry : Use 1.5–2.0 equivalents of coupling agents (e.g., EDC) to ensure complete activation of carboxylic acids .
- Purification : Employ gradient elution in column chromatography (hexane:ethyl acetate 9:1 → 7:3) to separate byproducts .
- pH Control : Maintain basic conditions (pH 8–9) during extraction to prevent acid-catalyzed degradation .
Q. How should researchers address discrepancies in biological activity data across studies?
- Root Causes : Variability in assay conditions (e.g., cell lines, solvent carriers) or impurities (e.g., residual sodium azide) .
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
